2-Methylpyrimidine-4-sulfonic acid 2-Methylpyrimidine-4-sulfonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17329369
InChI: InChI=1S/C5H6N2O3S/c1-4-6-3-2-5(7-4)11(8,9)10/h2-3H,1H3,(H,8,9,10)
SMILES:
Molecular Formula: C5H6N2O3S
Molecular Weight: 174.18 g/mol

2-Methylpyrimidine-4-sulfonic acid

CAS No.:

Cat. No.: VC17329369

Molecular Formula: C5H6N2O3S

Molecular Weight: 174.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpyrimidine-4-sulfonic acid -

Specification

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
IUPAC Name 2-methylpyrimidine-4-sulfonic acid
Standard InChI InChI=1S/C5H6N2O3S/c1-4-6-3-2-5(7-4)11(8,9)10/h2-3H,1H3,(H,8,9,10)
Standard InChI Key XCZRZNCJOVJCMV-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CC(=N1)S(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methylpyrimidine-4-sulfonic acid features a pyrimidine ring substituted with a methyl group at the 2-position and a sulfonic acid group (-SO₃H) at the 4-position (Figure 1). The planar pyrimidine ring ensures conjugation, while the sulfonic acid group enhances solubility in polar solvents and reactivity toward nucleophilic agents.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name2-methylpyrimidine-4-sulfonic acid
Molecular FormulaC₅H₆N₂O₃S
Molecular Weight174.18 g/mol
Canonical SMILESCC1=NC=CC(=N1)S(=O)(=O)O
InChI KeyXCZRZNCJOVJCMV-UHFFFAOYSA-N
XLogP3-0.2
Topological Polar Surface Area75.6 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound’s low partition coefficient (XLogP3 = -0.2) indicates high hydrophilicity, a trait leveraged in aqueous-phase reactions. Its polar surface area of 75.6 Ų further underscores its compatibility with polar solvents and biological systems.

Spectroscopic and Computational Data

  • Mass Spectrometry: The exact mass is 174.0147 g/mol, with a predominant molecular ion peak at m/z 174.

  • Nuclear Magnetic Resonance (NMR): Predicted ¹H NMR signals include a singlet for the methyl group (δ 2.5 ppm) and deshielded aromatic protons (δ 8.1–8.3 ppm). The sulfonic acid proton appears as a broad peak near δ 11.5 ppm.

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S=O symmetric stretch) confirm the sulfonic acid group.

Synthesis and Manufacturing

Conventional Sulfonation Routes

The primary synthesis involves sulfonation of 2-methylpyrimidine using concentrated sulfuric acid or chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced at the 4-position due to the directing effects of the methyl group:

2-Methylpyrimidine+H2SO4Δ2-Methylpyrimidine-4-sulfonic acid+H2O\text{2-Methylpyrimidine} + \text{H}_2\text{SO}_4 \xrightarrow{\Delta} \text{2-Methylpyrimidine-4-sulfonic acid} + \text{H}_2\text{O}

Key parameters include:

  • Temperature: 150–180°C

  • Reaction Time: 4–6 hours

  • Yield: 70–85%

Alternative Methodologies

Patent CN101307024B describes a related approach for synthesizing pyrimidine sulfonic acid esters, utilizing N,N-dimethylsulfamoyl chloride under alkaline conditions . While this method targets ester derivatives, it highlights the adaptability of sulfonic acid intermediates in functionalization reactions .

Applications in Pharmaceutical and Chemical Industries

Role as a Synthetic Intermediate

2-Methylpyrimidine-4-sulfonic acid is pivotal in constructing:

  • Antiviral Agents: Pyrimidine sulfonates inhibit viral polymerase enzymes by mimicking nucleotide substrates.

  • Anticancer Drugs: Sulfonic acid groups enhance water solubility of kinase inhibitors, improving bioavailability.

  • Agrochemicals: Derivatives like bupirimate (a fungicide) leverage sulfonic acid moieties for systemic plant protection .

Biological Activity Profiling

Pyrimidine sulfonic acids exhibit:

  • Enzyme Inhibition: Binding to ATP pockets in kinases via hydrogen bonding with the sulfonic acid group.

  • Antimicrobial Effects: Disruption of microbial cell wall synthesis through sulfonate-mediated chelation.

Future Research Directions

Functionalization Strategies

  • Sulfonamide Derivatives: Reacting with amines to yield sulfonamides for enhanced bioactivity.

  • Metal Complexation: Exploiting the sulfonic acid group as a ligand in catalytic systems.

Drug Delivery Systems

Incorporating the compound into prodrugs or nanocarriers to improve pharmacokinetics.

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